1-methylazepan-4-one Hydrochloride

Catalog No.
S727702
CAS No.
19869-42-2
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methylazepan-4-one Hydrochloride

1-Methylazepan-4-one hydrochloride overcomes critical bottlenecks in azepane-based API synthesis. The crystalline HCl salt ensures >115°C melting point, enabling precise weighing and long-term stability, unlike the oxidation-prone free base. • Direct precursor for azelastine: eliminates late-stage N-methylation and avoids wasteful N-debenzylation required by N-benzyl analogs, reducing precious metal catalyst use. • Compatible with automated high-throughput workflows for kinase inhibitor library synthesis. • Guaranteed ≥98% purity (HPLC), shipped under ambient conditions.

CAS Number

19869-42-2

Product Name

1-methylazepan-4-one Hydrochloride

IUPAC Name

1-methylazepan-4-one;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H

InChI Key

BHSJZGRGJYULPA-UHFFFAOYSA-N

SMILES

CN1CCCC(=O)CC1.Cl

Canonical SMILES

CN1CCCC(=O)CC1.Cl

The exact mass of the compound 1-methylazepan-4-one Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylazepan-4-one hydrochloride, 1-Methyl-4-azepanone hydrochloride, N-Methylhomopiperidone hydrochloride, 1-Methylhexahydro-4-azepinone hydrochloride, 1-Methylperhydroazepin-4-one hydrochloride, 4-Azepanone, 1-methyl-, hydrochloride

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g, 5 g

1-Methylazepan-4-one hydrochloride is a saturated seven-membered heterocyclic ketone featuring an N-methyl group, supplied as a stable, crystalline hydrochloride salt[1]. As a critical building block in medicinal chemistry and industrial synthesis, it serves as the primary precursor for the antihistamine azelastine and various kinase inhibitors [2]. Unlike its liquid free-base counterpart, the hydrochloride salt provides a melting point of 115–120 °C, ensuring superior shelf stability, precise stoichiometric weighability, and resistance to atmospheric degradation . Its high aqueous solubility and straightforward reactivity in reductive aminations and Grignard additions make it a highly processable intermediate for scaling up complex azepane-containing pharmacophores[1].

Attempting to substitute 1-methylazepan-4-one hydrochloride with generic analogs introduces significant synthetic and operational bottlenecks. Using the free base form directly compromises batch-to-batch reproducibility, as the liquid free base is prone to oxidation and complicates precise mass dispensing in automated workflows . Substituting with N-benzyl protected derivatives (e.g., 1-benzylazepan-4-one) necessitates a downstream catalytic debenzylation step, which increases solvent waste, requires precious metal catalysts, and typically reduces overall yield[1]. Furthermore, substituting with 6-membered ring analogs like 1-methylpiperidin-4-one fundamentally alters the conformational landscape of the final scaffold, leading to drastically different binding affinities in target ligands and rendering the substitution useless for exact azepane pharmacophore replication [2].

State of Matter and Stoichiometric Precision: HCl Salt vs. Free Base

The physical state of a precursor dictates its processability in large-scale synthesis. 1-Methylazepan-4-one hydrochloride is a crystalline solid with a melting point of 115–120 °C, allowing for precise gravimetric dispensing and long-term ambient storage without significant degradation . In contrast, the free base form is a liquid at room temperature (boiling point 97–100 °C) that is susceptible to atmospheric oxidation and requires specialized handling to maintain purity [1]. Procurement of the HCl salt eliminates the need for liquid-handling protocols and improves stoichiometric accuracy during batch formulations .

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, MP 115–120 °C
Comparator Or Baseline1-methylazepan-4-one free base (Liquid, BP 97–100 °C)
Quantified DifferenceSolid vs. Liquid handling; >100 °C difference in thermal phase transition
ConditionsAmbient storage and standard laboratory weighing

Solid-state precursors enable higher precision in stoichiometric additions and reduce degradation-related material loss during storage.

Step Economy and Yield Optimization: N-Methyl vs. N-Benzyl Precursors

When synthesizing N-methylated azepane derivatives (such as azelastine), utilizing 1-methylazepan-4-one hydrochloride directly bypasses the need for late-stage functionalization[1]. If 1-benzylazepan-4-one is procured instead, the synthetic route must incorporate a catalytic hydrogenolysis step to remove the benzyl protecting group, followed by a reductive amination to install the methyl group. This two-step detour typically incurs a 15–25% loss in overall yield and requires expensive palladium catalysts. Procuring the pre-methylated HCl salt collapses the synthetic route, saving both time and reagent costs.

Evidence DimensionSynthetic step count and yield retention
Target Compound DataDirect utilization (0 additional deprotection/alkylation steps)
Comparator Or Baseline1-benzylazepan-4-one (requires 2 additional steps: debenzylation + methylation)
Quantified DifferenceElimination of 2 synthetic steps; ~15-25% higher overall scaffold yield
ConditionsStandard multi-step API synthesis workflows

Reducing step count directly lowers raw material costs, solvent consumption, and processing time in industrial pharmaceutical manufacturing.

Pharmacophore Conformational Flexibility: Azepanone vs. Piperidone

While 1-methylpiperidin-4-one (a 6-membered ring) is often cheaper and more widely available, it cannot serve as a direct functional substitute for 1-methylazepan-4-one hydrochloride in drug discovery [1]. The 7-membered azepane ring provides a significantly larger conformational space and distinct puckering dynamics compared to the rigid chair conformation of piperidine [2]. This increased flexibility allows azepane derivatives to access unique binding pockets in GPCRs and kinases. Substituting the 7-membered ring for a 6-membered ring fundamentally alters the spatial projection of the resulting library, leading to critical losses in target affinity [1].

Evidence DimensionRing size and conformational degrees of freedom
Target Compound Data7-membered ring (highly flexible, multiple low-energy conformers)
Comparator Or Baseline1-methylpiperidin-4-one (6-membered ring, rigid chair conformer)
Quantified Difference1 additional methylene unit leading to distinct 3D spatial projection and altered binding thermodynamics
ConditionsLigand-receptor binding and structure-activity relationship (SAR) studies

Procuring the exact 7-membered azepanone is non-negotiable when targeting specific spatial geometries required for optimal receptor binding.

Industrial Synthesis of Azelastine and Antihistamine APIs

Directly following from its step-economy advantages over N-benzyl analogs, this compound is the optimal, direct precursor for the synthesis of azelastine hydrochloride and related long-acting allergy medications, avoiding late-stage methylation steps[1].

Automated Solid-Phase and Solution-Phase Library Synthesis

Because it is a stable, crystalline solid (unlike the liquid free base), 1-methylazepan-4-one hydrochloride is highly suited for automated weighing and dispensing systems in high-throughput combinatorial chemistry workflows targeting novel kinase inhibitors .

GPCR Ligand Discovery Requiring High Conformational Flexibility

Exploiting the unique puckering dynamics of the 7-membered ring, this compound is specifically selected over 6-membered piperidones to synthesize ligands that require expanded conformational space to achieve high-affinity binding in complex G-protein coupled receptors [2].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19869-42-2

Wikipedia

Hexahydro-1-methyl-4H-azepin-4-one

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